1-(3-Bromo-5-methylphenyl)-4-methylpiperazine
Description
Chemical Identity and IUPAC Nomenclature
The systematic IUPAC name 1-(3-bromo-5-methylphenyl)-4-methylpiperazine reflects its structural hierarchy. The parent piperazine ring (a six-membered diamine heterocycle) is substituted at the 1-position by a 3-bromo-5-methylphenyl group and at the 4-position by a methyl group. This nomenclature adheres to the priority rules for numbering substituents to achieve the lowest possible locants, with the bromine atom receiving precedence over the methyl group on the aromatic ring.
The molecular formula C₁₂H₁₇BrN₂ corresponds to a molar mass of 269.19 g/mol. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇BrN₂ | |
| Molecular Weight | 269.19 g/mol | |
| CAS Registry Number | 1823329-29-8 | |
| Purity (Typical) | >95% |
The piperazine ring adopts a chair conformation, with the methyl group at the 4-position occupying an equatorial position to minimize steric strain. The bromophenyl substituent introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions.
Historical Development in Heterocyclic Chemistry
Piperazine derivatives first gained prominence in the early 20th century with Bayer's commercialization of piperazine as an anthelmintic agent. The structural flexibility of the piperazine scaffold—enabling facile substitution at both nitrogen atoms and the carbon backbone—sparked sustained interest in medicinal chemistry. By the mid-20th century, researchers began systematically exploring arylpiperazines, leading to drugs like cetirizine (antihistamine) and ziprasidone (antipsychotic).
The introduction of bromine into arylpiperazines emerged as a strategy to enhance metabolic stability and binding affinity. Bromine's electronegativity and van der Waals radius (1.85 Å) facilitate halogen bonding with biological targets, while the methyl group at the 5-position modulates lipophilicity. This compound's development aligns with trends in fragment-based drug design, where small, well-characterized molecules serve as building blocks for larger pharmacophores.
Position Within Piperazine Derivative Classifications
1-(3-Bromo-5-methylphenyl)-4-methylpiperazine belongs to two overlapping subclasses:
- Arylpiperazines : Distinguished by aromatic ring substitution, this group includes compounds with diverse therapeutic applications. Compared to 1-(4-bromophenyl)-4-methylpiperazine, the 3-bromo-5-methyl substitution in this compound creates distinct electronic and steric profiles.
- N-Alkylpiperazines : The 4-methyl group classifies it among N-alkyl derivatives, which generally exhibit improved pharmacokinetic properties over unsubstituted piperazines.
The table below contrasts key features with related derivatives:
Properties
IUPAC Name |
1-(3-bromo-5-methylphenyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-10-7-11(13)9-12(8-10)15-5-3-14(2)4-6-15/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGCCIWPICTZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine typically involves the reaction of 3-bromo-5-methylphenylamine with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce alcohols or acids.
Scientific Research Applications
1-(3-Bromo-5-methylphenyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The bromine atom and the piperazine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bulky groups (e.g., n-butyl in ) reduce synthetic yield (32% vs. 54% for methyl), likely due to steric hindrance. Halogen type (Br vs. Cl) influences electronic properties; bromine’s larger size may enhance receptor binding via hydrophobic interactions.
- Functional Group Diversity : The benzoyl derivative () introduces a ketone group, altering electronic properties (e.g., dipole moment) compared to the parent compound.
Physicochemical and Spectroscopic Comparisons
Therapeutic Potential and Limitations
- Target Compound : As a 5-HT₇ antagonist, it may address depression or neuropathic pain, but further in vivo studies are needed.
- Limitations : Lack of comparative pharmacokinetic data (e.g., half-life, bioavailability) across analogues hinders structure-activity relationship (SAR) refinement.
Biological Activity
1-(3-Bromo-5-methylphenyl)-4-methylpiperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a brominated aromatic moiety. Its molecular formula is , with a molecular weight of approximately 297.19 g/mol. The presence of the bromine atom and the 4-methyl group on the piperazine enhances its lipophilicity, which is crucial for its interaction with biological targets.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 297.19 g/mol |
| Structural Features | Piperazine ring, brominated aromatic moiety |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmission, potentially affecting conditions like depression or anxiety.
- Receptor Modulation : It is hypothesized that this compound may act as an antagonist or agonist at certain receptor sites, influencing pathways related to mood regulation and cognitive function.
Biological Activity
Research indicates that 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine exhibits significant biological activity, particularly in neuropharmacology. Compounds containing piperazine rings are often associated with activities at various neurotransmitter receptors, including serotonin and dopamine receptors.
Key Findings
- Antidepressant Activity : Studies have shown that this compound has a binding affinity to serotonin receptors, suggesting a role in enhancing serotonergic transmission, which is crucial for mood regulation.
- Anticancer Properties : Similar piperazine derivatives have demonstrated promise in inhibiting cancer cell proliferation by modulating cell cycle regulators and apoptosis pathways .
Case Studies
Several studies have investigated the biological activity of 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine:
- Study on Neurotransmitter Interaction : A study explored the interaction of piperazine derivatives with serotonin receptors, indicating that this compound could enhance serotonin levels in synaptic clefts, thereby alleviating depressive symptoms.
- Anticancer Research : Research indicated that derivatives similar to this compound showed inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Comparison with Similar Compounds
To better understand the unique properties of 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine | Similar piperazine structure; different substitution | Potentially similar neuropharmacological effects |
| 1-(3-Chloro-4-methylbenzoyl)-4-methylpiperazine | Chlorine instead of bromine; similar acylated structure | May exhibit distinct biological profiles |
The unique combination of the bromine atom and specific benzoyl substitution in 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine sets it apart from these analogs, potentially influencing its pharmacological properties and applications in drug development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, brominated aryl halides (e.g., 3-bromo-5-methylphenyl derivatives) react with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves adjusting reaction time (24–48 hours), temperature (80–100°C), and stoichiometric ratios. Yields (~54%) can be improved using catalytic Pd or Cu for cross-coupling steps .
- Characterization : Confirmed via C-NMR (δ 152.5, 140.6 ppm for aromatic carbons; δ 55.2 ppm for piperazine-CH₃) and HR-MS (m/z 269.0653 [M+1]) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : H/C-NMR identifies substituent positions and confirms piperazine ring integrity .
- HR-MS : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 Br/Br signature) .
- HPLC : Monitors purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening data exist for this compound?
- Findings : Early studies highlight activity as a 5-HT₇ receptor antagonist (IC₅₀ ~100 nM), with selectivity over related GPCRs (e.g., 5-HT₁A, dopamine D₂) . Antimicrobial assays show moderate inhibition against Gram-positive bacteria (MIC ~16 µg/mL) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) impact biological activity and receptor binding?
- SAR Insights :
- Halogen Effects : Bromine at the 3-position enhances steric bulk and lipophilicity, improving 5-HT₇ affinity vs. chlorine analogs (ΔpIC₅₀ = 0.8) .
- Alkyl Groups : Adding a methyl group to piperazine (4-methyl) reduces metabolic clearance compared to unsubstituted analogs (t₁/₂ increased by 2x) .
Q. What challenges arise in optimizing pharmacokinetic properties (e.g., solubility, BBB penetration)?
- Solubility : The bromophenyl group reduces aqueous solubility (<10 µg/mL). Strategies include co-solvents (DMSO/PEG) or prodrug derivatives (e.g., sulfonyl esters) .
- BBB Penetration : LogP ~3.2 suggests moderate permeability; in vitro assays (e.g., PAMPA-BBB) confirm CNS availability .
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Approach :
- Dose-Response Curves : Validate activity thresholds (e.g., EC₅₀ vs. IC₅₀) across cell lines (HEK-293 vs. CHO) .
- Off-Target Profiling : Use panels (e.g., Eurofins CEREP) to rule out non-specific binding .
Q. What computational methods predict target interactions and binding modes?
- Tools :
- Molecular Docking : AutoDock Vina models piperazine’s interaction with 5-HT₇’s transmembrane helices (ΔG = -9.2 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .
Methodological Guidance
Q. What purification strategies ensure high yields of enantiomerically pure material?
- Chromatography : Normal-phase silica gel (hexane/EtOAc) separates diastereomers. Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers .
- Crystallization : Ethanol/water recrystallization achieves >99% purity; monitor via DSC for polymorph detection .
Q. How should researchers design in vitro assays to evaluate target engagement?
- Assay Types :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
